molecular formula C8H13NO3 B1389036 Methyl 1-methyl-2-oxopiperidine-4-carboxylate CAS No. 20845-29-8

Methyl 1-methyl-2-oxopiperidine-4-carboxylate

Cat. No. B1389036
CAS RN: 20845-29-8
M. Wt: 171.19 g/mol
InChI Key: ZIGPNSLHHPMBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-methyl-2-oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C8H13NO3. It has a molecular weight of 171.2 g/mol . It is available in liquid form .


Synthesis Analysis

The synthesis of piperidone analogs, including “Methyl 1-methyl-2-oxopiperidine-4-carboxylate”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . One method involves treating Isonipecotic acid methyl ester with Boc-protected amino acids using CDI as a coupling reagent in MDC at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 1-methyl-2-oxopiperidine-4-carboxylate” is 1S/C8H13NO3/c1-9-4-3-6 (5-7 (9)10)8 (11)12-2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure information of the compound.


Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxopiperidine-4-carboxylate” is a liquid at room temperature . It should be stored in a refrigerator . and 95% .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-methyl-2-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPNSLHHPMBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-oxopiperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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